Bisnortilidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

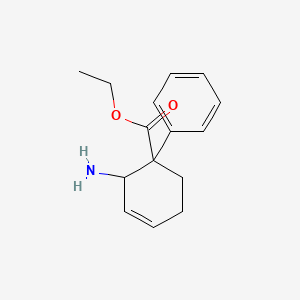

Bisnortilidine, also known as this compound, is a useful research compound. Its molecular formula is C15H19NO2 and its molecular weight is 245.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Bisnortilidine primarily arises from the metabolism of tilidine through N-demethylation. Understanding its pharmacokinetic profile is crucial for optimizing its therapeutic use. Key studies have highlighted the following parameters:

- Absorption and Distribution : After administration of tilidine, this compound exhibits a delayed peak concentration time (tmax), which can be influenced by concomitant medications such as voriconazole. For instance, voriconazole significantly delayed the tmax of this compound to 9 hours post-administration, indicating altered absorption dynamics due to drug interactions .

- Elimination Half-Life : The elimination half-life (t1/2) of this compound is approximately 5.9 hours under normal conditions but can be affected by other drugs that modulate cytochrome P450 enzymes involved in its metabolism .

Therapeutic Applications

The primary therapeutic application of this compound is as an analgesic in pain management. Its role as a metabolite of tilidine enhances the analgesic effects while also presenting unique challenges in clinical settings:

- Pain Management : this compound contributes to the overall analgesic effect observed with tilidine. Studies have shown that the presence of this compound correlates with pain relief outcomes, although its efficacy may vary based on individual metabolic responses .

- Drug Interactions : The interaction between this compound and other drugs is significant. For example, co-administration with CYP3A4 inhibitors or activators can lead to altered serum concentrations and effectiveness of this compound, necessitating careful monitoring in patients undergoing treatment .

Case Studies and Clinical Insights

Several case studies have provided insights into the clinical implications of this compound:

- Postoperative Pain Management : In a case involving a 72-year-old patient undergoing hip replacement surgery, the administration of tilidine resulted in variable pain relief outcomes attributed to fluctuations in this compound levels due to metabolic interactions .

- Drug Interaction Studies : Research has demonstrated that this compound's pharmacokinetics can be significantly altered by drugs like efavirenz, which activates CYP3A4 pathways, leading to reduced exposure levels of this compound despite unchanged clearance rates . This highlights the importance of understanding drug interactions when prescribing opioids.

Data Tables

To summarize key findings on this compound's pharmacokinetics and therapeutic applications, the following table provides a concise overview:

| Parameter | Value | Notes |

|---|---|---|

| tmax (hours) | 9 (with voriconazole) | Delayed absorption under certain conditions |

| t1/2 (hours) | 5.9 | Affected by drug interactions |

| AUC (ng·h/ml) | Variable | Influenced by concurrent medications |

| Analgesic Efficacy | Variable | Depends on metabolic response |

Analyse Chemischer Reaktionen

Metabolic Pathways

The metabolism of tilidine involves a series of sequential reactions leading to the formation of bisnortilidine:

-

N-Demethylation Reaction: This is the primary reaction where nortilidine, an active metabolite of tilidine, is converted into this compound. This reaction is catalyzed by various cytochrome P450 enzymes, primarily CYP3A4, CYP2C19, and CYP2B6.

Enzyme Involvement

Research indicates that the N-demethylation from nortilidine to this compound follows Michaelis-Menten kinetics:

V=Km+[S]Vmax⋅[S]

Where:

-

V = Reaction velocity

-

Vmax = Maximum reaction velocity

-

[S] = Substrate concentration (nortilidine)

-

Km = Michaelis constant

In studies, the values obtained were:

Pharmacokinetics and Drug Interactions

The pharmacokinetics of this compound are influenced by various factors including genetic polymorphisms in metabolic enzymes and drug interactions. For instance, the co-administration of voriconazole, a potent inhibitor of CYP3A4 and CYP2C19, significantly alters the metabolism of tilidine and its metabolites:

-

Increased exposure to nortilidine was observed.

-

The half-life of this compound was extended due to decreased clearance rates during enzyme inhibition .

Pharmacokinetic Parameters

| Parameter | Value (Oral Administration) | Value (IV Administration) |

|---|---|---|

| Terminal Half-Life | 5 hours | 6.9 hours |

| Systemic Availability | 6% (tilidine), 99% (nortilidine) | - |

| Renal Elimination (BNT) | <0.1% | 1.6% |

Eigenschaften

Molekularformel |

C15H19NO2 |

|---|---|

Molekulargewicht |

245.32 g/mol |

IUPAC-Name |

ethyl 2-amino-1-phenylcyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C15H19NO2/c1-2-18-14(17)15(11-7-6-10-13(15)16)12-8-4-3-5-9-12/h3-6,8-10,13H,2,7,11,16H2,1H3 |

InChI-Schlüssel |

BTKAMSWFNMGLGM-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1(CCC=CC1N)C2=CC=CC=C2 |

Synonyme |

isnortilidine bisnortilidine, (1R-trans)-isomer bisnortilidine, (1S-trans)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.